

4'-Aminopropiophenone as a reagent in Friedel-Crafts acylation reactions

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Compound of Interest

Compound Name: 4'-Aminopropiophenone

Cat. No.: B373789

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Application Notes: 4'-Aminopropiophenone in Friedel-Crafts Acylation

Introduction

4'-Aminopropiophenone is a versatile chemical intermediate; however, its direct application as a substrate in Friedel-Crafts acylation presents significant challenges. The presence of the primary amino group, a Lewis base, leads to complexation with the Lewis acid catalyst (e.g., AlCl_3) required for the reaction. This interaction deactivates the aromatic ring towards electrophilic substitution, effectively inhibiting the desired acylation.^[1] To successfully employ **4'-aminopropiophenone** in such reactions, a protection-acylation-deprotection strategy is necessary.

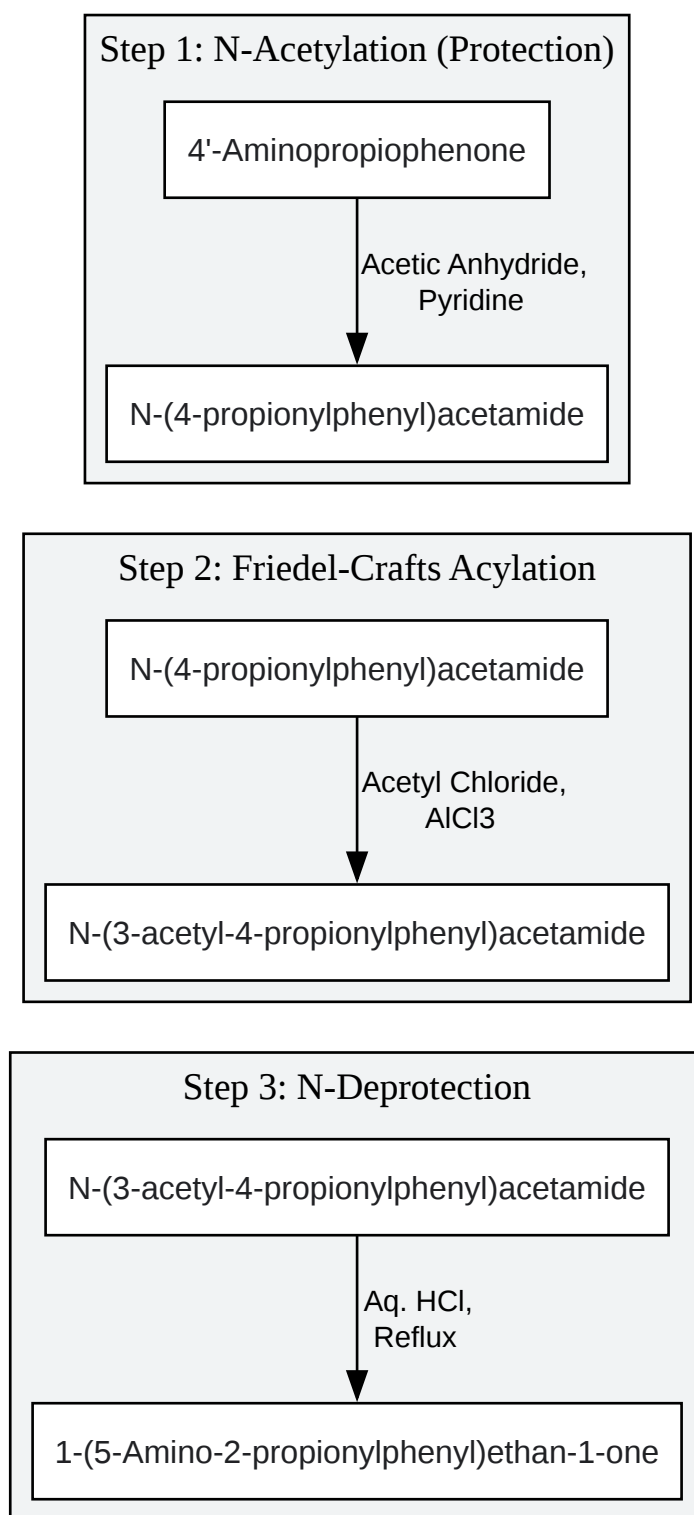
This document provides detailed protocols for a three-step synthetic sequence:

- N-Acetylation: Protection of the amino group of **4'-aminopropiophenone** as an acetamide.
- Friedel-Crafts Acylation: Acylation of the protected intermediate, N-(4-propionylphenyl)acetamide.
- N-Deprotection: Hydrolysis of the acetamide to yield the final acylated aminopropiophenone derivative.

This approach allows for the effective use of the **4'-aminopropiophenone** scaffold in the synthesis of more complex aromatic ketones, which are valuable precursors in medicinal chemistry and drug development.

Overall Synthetic Pathway

The following diagram illustrates the complete workflow for the utilization of **4'-aminopropiophenone** in a Friedel-Crafts acylation reaction via a protection-acylation-deprotection sequence.



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Caption: Protection-Acylation-Deprotection Workflow.

Experimental Protocols

Protocol 1: N-Acetylation of 4'-Aminopropiophenone

This protocol details the protection of the primary amino group of **4'-aminopropiophenone** by converting it into an acetamide. This is a crucial step to prevent catalyst poisoning in the subsequent Friedel-Crafts reaction.

Materials and Reagents:

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equivalents
4'-Aminopropiophenone	149.19	5.00 g	33.5	1.0
Pyridine	79.10	30 mL	-	-
Acetic Anhydride	102.09	3.5 mL	37.2	1.1
Dichloromethane (DCM)	84.93	100 mL	-	-
1M Hydrochloric Acid	36.46	50 mL	-	-
Saturated NaHCO ₃ (aq)	84.01	50 mL	-	-
Anhydrous MgSO ₄	120.37	5 g	-	-

Procedure:

- In a 250 mL round-bottom flask, dissolve 5.00 g of **4'-aminopropiophenone** in 30 mL of pyridine.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add 3.5 mL of acetic anhydride dropwise to the cooled solution, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with 100 mL of dichloromethane.
- Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated aqueous sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid, N-(4-propionylphenyl)acetamide, can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Protocol 2: Friedel-Crafts Acylation of N-(4-propionylphenyl)acetamide

This protocol describes the introduction of an acetyl group onto the aromatic ring of the protected aminopropiophenone. The amide group is an ortho-, para-director, and since the para position is blocked, acylation is directed to the ortho position relative to the amide.

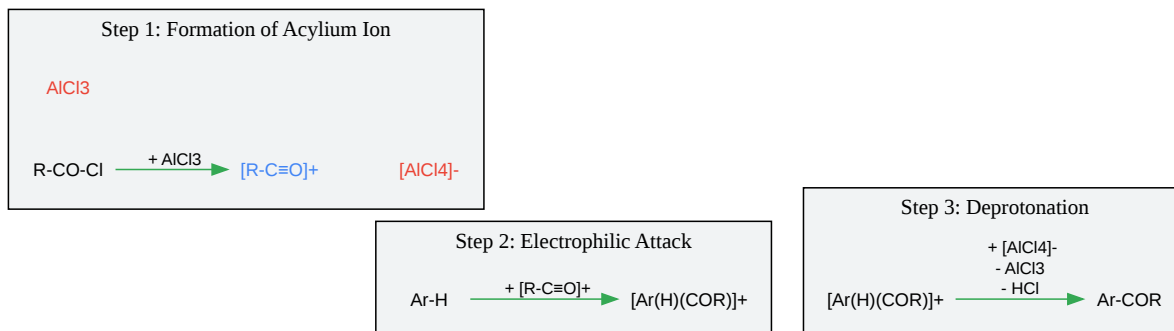
Materials and Reagents:

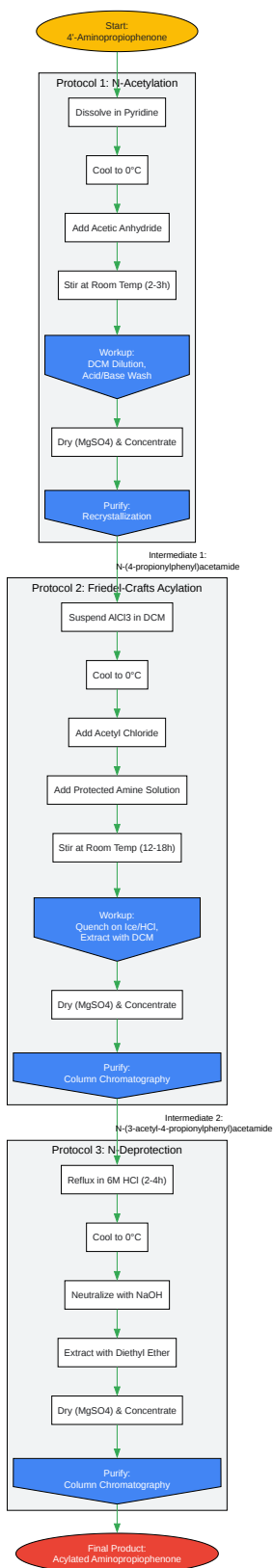
Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equivalents
N-(4-propionylphenyl)acetamide	191.23	5.00 g	26.1	1.0
Aluminum Chloride (AlCl ₃)	133.34	7.6 g	57.0	2.2
Acetyl Chloride	78.50	2.2 mL	31.3	1.2
Dichloromethane (DCM)	84.93	100 mL	-	-
Crushed Ice	-	100 g	-	-
Conc. Hydrochloric Acid	36.46	20 mL	-	-

Procedure:

- In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend 7.6 g of anhydrous aluminum chloride in 80 mL of dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add 2.2 mL of acetyl chloride to the stirred suspension.
- In a separate beaker, dissolve 5.00 g of N-(4-propionylphenyl)acetamide in 20 mL of dichloromethane.
- Add the acetamide solution dropwise to the reaction flask over 30 minutes, keeping the temperature below 10 °C.
- After the addition, allow the reaction to stir at room temperature for 12-18 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated hydrochloric acid.

- Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.
- Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, N-(3-acetyl-4-propionylphenyl)acetamide.
- Purify the product by column chromatography on silica gel.





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References

- 1. quora.com [quora.com]
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